REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[C:5]([CH:10]=O)=[N:6][CH:7]=[CH:8][CH:9]=1.C(OP(OCC)([C:17](=[CH2:21])[C:18]([OH:20])=[O:19])=O)C.[NH4+].[Cl-].[CH2:27]1COC[CH2:28]1>>[O:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH:10]=[C:17]([C:18]([O:20][CH2:27][CH3:28])=[O:19])[CH2:21]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.034 mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)C=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
2-(diethoxyphosphinyl)-2-propenoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(C(C(=O)O)=C)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stirred for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The separated organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by short open column chromatography over silica gel
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(=CC2=NC=CC=C21)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |